molecular formula C24H32N2O7 B4147147 1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid

1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid

Cat. No.: B4147147
M. Wt: 460.5 g/mol
InChI Key: CHQYEZZFYDSETN-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethyl and phenoxyphenoxyethoxy groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid typically involves multiple steps. The initial step often includes the preparation of the piperazine ring, followed by the introduction of the ethyl group and the phenoxyphenoxyethoxy group through various substitution reactions. The final step involves the formation of the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid can be compared with other similar compounds, such as:

    1-[2-ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)piperazine: Another piperazine derivative with different substituents.

    1-[2-(2-hydroxyethoxy)ethyl]piperazine: A simpler piperazine derivative with hydroxyethoxy groups.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.C2H2O4/c1-2-23-11-13-24(14-12-23)15-16-25-17-18-26-21-9-6-10-22(19-21)27-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-10,19H,2,11-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQYEZZFYDSETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid
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1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid
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1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid
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1-Ethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid

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